molecular formula C6H5BFNO4 B2928918 3-Fluoro-2-nitrophenylboronic acid CAS No. 2377609-44-2

3-Fluoro-2-nitrophenylboronic acid

Cat. No.: B2928918
CAS No.: 2377609-44-2
M. Wt: 184.92
InChI Key: XUXCXIXLGJBJHI-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrophenylboronic acid: is an organoboron compound with the molecular formula C6H5BFNO4 and a molecular weight of 184.92 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated nitrophenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with diols, which are found in many biomolecules such as carbohydrates and glycoproteins . This allows them to modulate the activity of these biomolecules, influencing biochemical reactions.

Cellular Effects

The specific cellular effects of 3-Fluoro-2-nitrophenylboronic acid are not well-studied. Boronic acids are known to influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways and gene expression by modulating the activity of key enzymes and proteins .

Molecular Mechanism

It is known that boronic acids can inhibit or activate enzymes by forming reversible covalent bonds with them . This can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade easily . They can have long-term effects on cellular function, as observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of boronic acids can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-fluoro-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic acid product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., THF, toluene)

    Reducing agents: (e.g., H2, Pd/C)

    Oxidizing agents: (e.g., H2O2, NaBO3)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Aminophenylboronic acids: (from reduction of the nitro group)

    Boronic esters: (from oxidation of the boronic acid group)

Scientific Research Applications

Chemistry: 3-Fluoro-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and probes. Its unique chemical properties make it suitable for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is employed in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Nitrophenylboronic acid

Uniqueness: 3-Fluoro-2-nitrophenylboronic acid is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

(3-fluoro-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXCXIXLGJBJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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